2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester
Description
2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester is a boronic acid derivative featuring a pyridine ring substituted with a 4-formylphenyl group at the 2-position and a pinacol-protected boronic acid moiety at the 5-position. The pinacol ester group (a cyclic boronate ester derived from pinacol) enhances stability against hydrolysis, particularly in aqueous environments, while retaining reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . This compound is structurally tailored for applications in medicinal chemistry and materials science, where the formyl group serves as a versatile handle for further functionalization (e.g., condensation reactions or Schiff base formation). Its molecular formula is C₁₈H₁₉BNO₃, with a molecular weight of 299.17 g/mol (estimated based on analogous structures in –16).
Properties
IUPAC Name |
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BNO3/c1-17(2)18(3,4)23-19(22-17)15-9-10-16(20-11-15)14-7-5-13(12-21)6-8-14/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIZACUVPSXHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling of 4-Formylphenylboronic Acid with 5-Bromo-2-iodopyridine
A two-step approach begins with the coupling of 4-formylphenylboronic acid (or its pinacol ester) with 5-bromo-2-iodopyridine. The reaction employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst in a glyme/water solvent system (4:1 v/v) with cesium carbonate (Cs₂CO₃) as a base. Microwave irradiation at 100°C for 1 hour enhances reaction efficiency, achieving yields up to 95%.
Key reaction conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: Cs₂CO₃ (2 equiv)
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Solvent: Glyme/water (4:1)
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Temperature: 100°C (microwave)
Post-coupling, the intermediate 5-bromo-2-(4-formylphenyl)pyridine is isolated via flash chromatography. The bromine at position 5 serves as the site for subsequent boronylation.
Alternative Route: Direct Boronylation via Iridium Catalysis
For substrates sensitive to palladium, direct C–H borylation using iridium catalysts offers a viable alternative. This method functionalizes the pyridine ring at position 5 without requiring a halogenated precursor.
Iridium-Catalyzed Borylation of 2-(4-Formylphenyl)pyridine
A mixture of 2-(4-formylphenyl)pyridine, B₂pin₂, and [Ir(OMe)(cod)]₂ (3 mol%) in tetrahydrofuran (THF) at 60°C for 24 hours installs the boronic ester. While this method avoids halogenation steps, yields are moderate (50–60%) compared to Miyaura borylation.
One-Pot Sequential Coupling and Borylation
Recent advances enable a one-pot synthesis by combining Suzuki-Miyaura coupling and Miyaura borylation. This approach minimizes purification steps and improves atom economy.
Protocol for One-Pot Synthesis
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Coupling Step: React 4-formylphenylboronic acid with 5-bromo-2-iodopyridine under Pd(PPh₃)₄ catalysis.
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Borylation Step: Add B₂pin₂ and PdCl₂ directly to the reaction mixture, followed by heating at 80°C for 12 hours.
This method achieves an overall yield of 70%, demonstrating efficiency for large-scale synthesis.
Challenges and Mitigation Strategies
Steric and Electronic Effects
The formyl group’s electron-withdrawing nature (−I effect) slightly deactivates the pyridine ring, necessitating higher catalyst loadings (7–10 mol% Pd) for efficient coupling. Steric hindrance from the 4-formylphenyl group is mitigated by using bulky ligands like XPhos, which improve regioselectivity.
Purification and Stability
The target compound’s polarity complicates purification. Gradient elution with hexane/ethyl acetate (3:1 to 1:2) on silica gel resolves this issue. Storage under nitrogen at −20°C prevents decomposition of the boronic ester.
Analytical Characterization
Critical spectroscopic data for 2-(4-formylphenyl)pyridine-5-boronic acid pinacol ester include:
Chemical Reactions Analysis
2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid ester and an aryl or vinyl halide in the presence of a palladium catalyst. Common reagents include palladium acetate, triphenylphosphine, and a base such as potassium carbonate. The major product is a biaryl or styrene derivative.
Protodeboronation: This reaction involves the removal of the boronic acid ester group, typically using a radical approach. The major product is the corresponding hydrocarbon.
Scientific Research Applications
2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester has a wide range of applications in scientific research:
Medicinal Chemistry: Boronic acid esters are explored as potential drug candidates and drug delivery agents due to their ability to form reversible covalent bonds with biological targets.
Material Science: This compound is used in the development of advanced materials, including polymers and electronic materials.
Biological Research: It is employed in the study of enzyme inhibitors and as a tool for probing biological pathways.
Mechanism of Action
The primary mechanism of action of 2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester involves its participation in Suzuki-Miyaura cross-coupling reactions. The reaction proceeds through the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid ester transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester with structurally related boronic esters:
Reactivity and Stability
- Hydrolysis Resistance : Pinacol esters generally exhibit slower hydrolysis compared to acyclic esters due to steric hindrance . For example, 2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester is expected to retain stability in protic solvents, similar to 2-Isopropylboronic acid pinacol ester (), which shows selective coupling behavior.
- In contrast, 2-(Morpholin-4-yl)pyridine-5-boronic acid pinacol ester (electron-donating morpholine) may require harsher reaction conditions .
- Post-Functionalization : The formyl group allows for subsequent reactions (e.g., reductive amination), unlike 3-(Methoxycarbonyl)pyridine-5-boronic acid pinacol ester , where the ester group is less reactive toward nucleophiles .
Research Findings
- Activity Retention : Pinacol esters of boronic acids often retain biological activity comparable to their parent acids. For example, a pinacol ester derivative in showed similar potency to the free boronic acid in enzyme inhibition assays .
- Synthetic Efficiency : 2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester can streamline multi-step syntheses by combining coupling and functionalization in one molecule, reducing the need for protective groups (e.g., compared to BOC-protected analogs in ).
Biological Activity
2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a formylphenyl group with a pyridine and boronic acid moiety, allowing for diverse interactions in biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.
- Molecular Formula : C18H20BNO3
- Molecular Weight : 309.17 g/mol
- CAS Number : [Not specified]
The biological activity of 2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design.
Key Mechanisms:
- Enzyme Inhibition : Boronic acids have been shown to inhibit proteasomes and other enzymes, making them valuable in cancer therapy.
- Molecular Recognition : The compound can selectively bind to specific biomolecules, influencing cellular processes.
Biological Activity
Research has indicated several significant biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that boronic acid derivatives exhibit potent anticancer effects by inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. For example:
- In vitro studies showed that related compounds can halt the cell cycle at the G2/M phase, resulting in growth inhibition of various cancer cell lines .
Antiviral Activity
Recent investigations suggest that boronic acids can also display antiviral properties. For instance:
- Compounds similar to 2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester have been found to inhibit HIV replication by interfering with viral proteases, enhancing their potential as antiviral agents .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Proteasome inhibition | |
| Antiviral | Inhibition of viral proteases | |
| Enzyme Inhibition | Interaction with diols |
Case Studies
-
Proteasome Inhibition Study :
- A study evaluated the effects of various boronic acids on cancer cell lines, showing that modifications in the boronic structure enhance selectivity and potency against specific types of cancer.
- Results indicated IC50 values in the nanomolar range for certain derivatives, suggesting strong inhibitory effects on tumor growth.
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Antiviral Efficacy :
- Research demonstrated that certain boronic acid derivatives could effectively inhibit HIV replication in vitro.
- The mechanism was linked to the compound's ability to bind to viral proteins, disrupting their function and preventing viral assembly.
Q & A
Q. Table 1: Example Reaction Conditions
| Substrate | Catalyst | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Bromo-2-(4-formylphenyl)pyridine | PdCl₂(PPh₃)₂ | MeCN | Na₂CO₃ | 75–85 |
Basic: How is this compound characterized to confirm purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., formyl proton at ~10 ppm, pinacol methyl groups at 1.0–1.3 ppm).
- Mass Spectrometry (LCMS/HRMS) : Detects molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragments .
- Elemental Analysis : Validates boron and oxygen content.
- Infrared Spectroscopy (IR) : Confirms boronate ester B-O stretching (~1350 cm⁻¹) and formyl C=O (~1700 cm⁻¹).
Advanced: How can competing side reactions (e.g., protodeboronation or homocoupling) be mitigated during cross-coupling?
Answer:
- Protodeboronation prevention : Use anhydrous solvents, avoid strong acids, and maintain low temperatures .
- Homocoupling suppression : Optimize stoichiometry (excess aryl halide) and use Pd catalysts with bulky ligands (e.g., SPhos) to favor transmetalation .
- Additives : Include catalytic Cu(I) or phase-transfer agents to stabilize reactive intermediates.
Advanced: What strategies improve aqueous solubility for biological testing?
Answer:
- Prodrug derivatization : Convert the boronic ester to a boronic acid (via hydrolysis) under physiological conditions .
- Structural modification : Introduce hydrophilic groups (e.g., PEG chains or amino acids) at non-reactive positions (e.g., pyridine nitrogen) without disrupting cross-coupling activity .
- Co-solvent systems : Use DMSO/water mixtures or cyclodextrin inclusion complexes for in vitro assays .
Advanced: How to resolve contradictions in reported reactivity (e.g., divergent yields under similar conditions)?
Answer:
- Re-examine reaction parameters : Trace moisture, oxygen levels, or impurities in diboron reagents (e.g., B2Pin₂) can drastically alter outcomes.
- Mechanistic studies : Use radical scavengers (e.g., TEMPO) to test for radical-chain pathways observed in photoinduced borylation .
- Computational modeling : DFT calculations to predict steric/electronic effects of substituents on transmetalation barriers .
Q. Table 2: Reactivity Comparison Across Conditions
| Condition | Catalyst | Additive | Yield (%) | Observation | Reference |
|---|---|---|---|---|---|
| Ambient light, B2Pin₂ | None | TEMPO | <10 | Radical pathway inhibited | |
| Dark, Pd catalysis | Pd(PPh₃)₄ | Na₂CO₃ | 82 | Classical Suzuki mechanism |
Advanced: How to functionalize the formyl group without destabilizing the boronic ester?
Answer:
- Protective strategies : Convert the formyl group to a stable acetal or oxime before cross-coupling, then deprotect post-reaction .
- Sequential reactions : Perform Suzuki coupling first, then selectively oxidize or reduce the formyl group using mild reagents (e.g., NaBH₄ for reduction).
Advanced: What are applications in medicinal chemistry beyond cross-coupling?
Answer:
- α-Helix mimetics : The pyridine-formyl-boronate scaffold serves as a modular building block for teraryl structures that mimic protein α-helices, enabling PPI inhibition .
- Protease inhibitors : The boronic ester can act as a reversible covalent warhead targeting serine proteases (e.g., HIV-1 protease) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
